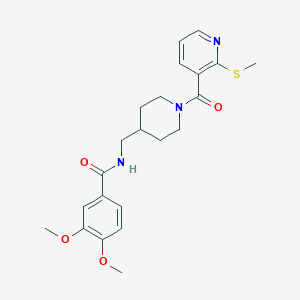

3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide, also known as MN-18, is a synthetic compound that has gained interest due to its potential use in scientific research. MN-18 has been found to have a high affinity for the cannabinoid receptor 1 (CB1) and the mu-opioid receptor.

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been identified for their anti-inflammatory and analgesic properties, highlighting the potential of such molecules in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, substituted benzamides containing a substituted benzophenone moiety have been synthesized and found to possess potent antibacterial activities, suggesting their use in treating bacterial infections (Vinaya et al., 2008).

Development of Antidepressants

Another significant area of research is the exploration of novel antidepressants. For instance, the metabolism of Lu AA21004, a novel antidepressant, was thoroughly investigated to understand its pharmacokinetic properties, highlighting the importance of understanding the metabolic pathways of new therapeutic compounds for effective drug development (Hvenegaard et al., 2012).

Exploration of Antipsychotic Agents

Further studies have focused on the synthesis and evaluation of compounds for their antidopaminergic properties, offering insights into the development of antipsychotic medications. This includes the synthesis of highly potent and selective dopamine D(3) receptor ligands, which could contribute to the treatment of conditions such as schizophrenia and bipolar disorder (Leopoldo et al., 2002).

Methodological Advances in Drug Development

Moreover, the research has led to methodological advances, such as the development of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances. This methodological innovation underscores the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Ye et al., 2012).

Properties

IUPAC Name |

3,4-dimethoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-28-18-7-6-16(13-19(18)29-2)20(26)24-14-15-8-11-25(12-9-15)22(27)17-5-4-10-23-21(17)30-3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNYGPHNXJAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)

![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)

![ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527344.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2527346.png)